Ultra-High Sensitivity Quantification in Human Plasma
An Agilent application note demonstrated that utilizing Telmisartan-d3 as an internal standard allowed for an LC-MS/MS assay with a lower limit of quantitation (LLOQ) of 50 pg/mL for telmisartan in human plasma, which is a ten-fold improvement in sensitivity over a previously reported method that achieved an LLOQ of 500 pg/mL [1]. The method employed MRM transitions of m/z 515.2→275.6 for telmisartan and m/z 518.4→279.2 for the internal standard [1].
| Evidence Dimension | Lower Limit of Quantitation (LLOQ) |
|---|---|
| Target Compound Data | 50 pg/mL (when using Telmisartan-d3 as IS) |
| Comparator Or Baseline | 500 pg/mL (0.5 ng/mL; from a previously reported method) |
| Quantified Difference | 10-fold improvement (lower LLOQ) |
| Conditions | Agilent 6460 Triple Quadrupole LC/MS with Jet Stream Technology; human plasma sample |
Why This Matters
A 10-fold lower LLOQ enables more sensitive detection, which is critical for low-dose pharmacokinetic studies, pediatric trials, or detecting trace-level drug exposure where analyte concentrations are minimal.
- [1] Agilent Technologies. (2014). A Sensitive LC/MS/MS Method for the Quantitation of Telmisartan in Human Plasma using the Agilent 6460 Triple Quadrupole LC/MS with Jet Stream Technology. View Source
